(4-Propylcyclohexyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUTKLGUISGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300263 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-94-9 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Propylcyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Propylcyclohexyl)benzene: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Propylcyclohexyl)benzene, also known by its IUPAC name 1-cyclohexyl-4-propylbenzene, is a disubstituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring connected to a propyl-substituted cyclohexane ring, imparts unique physicochemical properties that make it a molecule of significant interest, particularly in the field of materials science as a liquid crystal intermediate. The specific arrangement of its aliphatic and aromatic moieties contributes to the mesogenic behavior of more complex molecules derived from it. Understanding the chemical properties, stereochemistry, and synthetic pathways of this compound is crucial for its application and for the rational design of novel materials.

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, stereoisomerism, and key physical and spectroscopic properties. A robust, multi-step synthetic protocol is presented, including the underlying mechanistic principles and detailed experimental procedures. Furthermore, this guide outlines the analytical techniques for its characterization, complete with expected spectroscopic data and interpretations. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

I. Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Nomenclature and Structural Formula

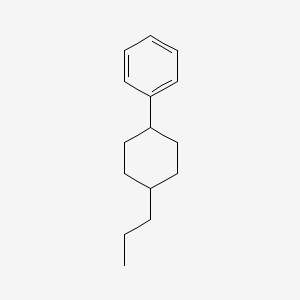

-

IUPAC Name: 1-Cyclohexyl-4-propylbenzene

-

CAS Number: 22800-88-0

-

Molecular Formula: C₁₅H₂₂

-

Molecular Weight: 202.34 g/mol

The structure consists of a benzene ring substituted with a cyclohexyl group at position 1 and a propyl group at position 4 of the cyclohexane ring.

Caption: 2D representation of this compound.

Stereochemistry

The cyclohexane ring in this compound can exist in a chair conformation. The substituents on the cyclohexane ring (the phenyl group and the propyl group) can be in either axial or equatorial positions. The trans isomer, where both substituents are in equatorial positions, is the most stable conformer due to minimized steric hindrance. The cis isomer, with one substituent axial and the other equatorial, is less stable. For applications in liquid crystals, the linear shape of the trans isomer is generally preferred as it promotes the formation of ordered liquid crystalline phases.

Physical and Chemical Properties

| Property | Predicted Value/Information |

| Appearance | Colorless liquid |

| Boiling Point | Estimated to be in the range of 280-320 °C at atmospheric pressure. |

| Density | Estimated to be approximately 0.9 - 0.95 g/cm³ at 20 °C. |

| Solubility | Insoluble in water; soluble in common organic solvents like hexane, toluene, and dichloromethane. |

| Stability | Stable under normal conditions. Avoid strong oxidizing agents. |

II. Synthesis of this compound

Direct Friedel-Crafts alkylation of benzene with a propyl-substituted cyclohexyl halide is not a preferred synthetic route due to the high probability of carbocation rearrangements, which would lead to a mixture of isomers. A more reliable and controlled synthesis involves a two-step process: Friedel-Crafts acylation of cyclohexylbenzene followed by reduction of the resulting ketone.

Caption: Two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

The first step is the Friedel-Crafts acylation of cyclohexylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(4-cyclohexylphenyl)propan-1-one. The acylium ion (CH₃CH₂CO⁺) generated in situ acts as the electrophile. The cyclohexyl group is an ortho-, para-directing activator, and due to steric hindrance from the bulky cyclohexyl group, the para-substituted product is predominantly formed.

Experimental Protocol:

-

To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.

-

After the formation of the acylium ion complex, add cyclohexylbenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, 1-(4-cyclohexylphenyl)propan-1-one, by vacuum distillation or column chromatography.

Step 2: Reduction of 1-(4-Cyclohexylphenyl)propan-1-one

The second step involves the reduction of the carbonyl group of the ketone intermediate to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3]

2.2.1. Clemmensen Reduction Protocol: [1]

This method is suitable for substrates that are stable in strongly acidic conditions.[4]

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

-

Add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent) to a round-bottom flask equipped with a reflux condenser.

-

Add the ketone, 1-(4-cyclohexylphenyl)propan-1-one, to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the resulting this compound by vacuum distillation.

2.2.2. Wolff-Kishner Reduction Protocol: [2][3][5]

This method is ideal for substrates that are sensitive to acid but stable in strong base.[5]

-

In a round-bottom flask equipped with a reflux condenser, dissolve the ketone, 1-(4-cyclohexylphenyl)propan-1-one, in a high-boiling solvent such as diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to reflux for a few hours to form the hydrazone.

-

Increase the temperature to allow for the distillation of water and excess hydrazine.

-

Continue to heat the reaction mixture at a higher temperature (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or hexane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the product by vacuum distillation.

III. Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and propyl protons.

-

Aromatic Protons: A pair of doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (δ 1.2-2.5 ppm). The benzylic proton on the cyclohexane ring will appear as a multiplet at the downfield end of this region.

-

Propyl Protons: A triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the cyclohexane ring (around δ 1.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected for the benzene ring carbons, with the ipso-carbons appearing at lower field.

-

Cyclohexyl Carbons: Signals for the cyclohexane carbons will appear in the range of δ 25-45 ppm.

-

Propyl Carbons: Three distinct signals for the propyl group carbons will be observed in the upfield region of the spectrum.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 202. The fragmentation pattern will be indicative of the structure, with characteristic fragments arising from the cleavage of the propyl and cyclohexyl groups, and the benzylic C-C bond. A prominent peak at m/z = 91 corresponding to the tropylium ion is also expected.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching (cyclohexyl and propyl) |

| 1600, 1450-1500 | Aromatic C=C stretching |

| 800-840 | Out-of-plane C-H bending for 1,4-disubstitution |

IV. Applications

The primary application of this compound and its derivatives is in the synthesis of liquid crystal materials.[1] The rigid core formed by the phenyl and cyclohexyl rings, combined with the flexible alkyl chain, provides the necessary molecular geometry for the formation of mesophases. These compounds serve as precursors to more complex liquid crystal molecules used in display technologies. Their properties can be fine-tuned by introducing different terminal groups and by varying the length of the alkyl chain.

V. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling alkylated aromatic hydrocarbons should be followed. These compounds are generally considered to have low to moderate toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

VI. Conclusion

This compound is a valuable compound, primarily serving as a building block in the synthesis of liquid crystals. Its synthesis is best achieved through a two-step process involving Friedel-Crafts acylation and subsequent reduction to avoid isomeric impurities. The structural and stereochemical features of this molecule are key to its utility in materials science. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for researchers and professionals working with this and related compounds.

References

-

PubChem. 1-(4-Cyclohexylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Juniper Publishers. The Clemmensen Reduction. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Wikipedia. Clemmensen reduction. [Link]

-

PubChem. 1-[4-(4-Cyclohexylphenyl)phenyl]propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

-

Wikipedia. Wolff–Kishner reduction. [Link]

-

Organic Syntheses. THE CLEMMENSEN REDUCTION. [Link]

-

YouTube. Friedel-Krafts acylation, benzene and propanoyl chloride. [Link]

-

BYJU'S. Clemmensen Reduction reaction. [Link]

-

ADICHEMISTRY. WOLFF KISHNER REDUCTION | EXPLANATION. [Link]

-

NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

NIST. Benzene, cyclohexyl-. National Institute of Standards and Technology. [Link]

-

SpectraBase. 1-Cyclohexyl-4-prop-2-enoxy-benzene - Optional[13C NMR]. [Link]

-

Chemguide. friedel-crafts acylation of benzene. [Link]

-

National Center for Biotechnology Information. 1-Cyclohexyl-4-methyl-benzene. PubChem. [Link]

-

National Center for Biotechnology Information. 1-Cyclohexylpropan-1-one. PubChem. [Link]

-

National Institute of Standards and Technology. 1-Propanone, 1-cyclohexyl-. NIST. [Link]

-

University of Calgary. Ch17: Friedel-Crafts acylation. [Link]

-

YouTube. Friedel Crafts acylation. [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(4-cyclohexylphenyl)-. NIST. [Link]

-

National Institute of Standards and Technology. Benzene, 1-methyl-4-propyl-. NIST. [Link]

-

Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr. [Link]

-

Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C. [Link]

-

Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Propylcyclohexyl)benzene via Friedel-Crafts Alkylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for materials science and drug development. Among these, (4-Propylcyclohexyl)benzene stands out as a key structural motif in liquid crystals and as a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive, in-depth exploration of its synthesis via the Friedel-Crafts alkylation reaction. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, strategic considerations for maximizing yield and purity, and the practical challenges inherent to the process. We present a field-proven experimental protocol, detailed characterization data, and a critical analysis of potential side reactions, offering researchers a robust framework for the successful synthesis of this important compound.

Introduction: The Significance of the Cyclohexyl-Aryl Moiety

The this compound scaffold represents a unique conjunction of an aliphatic cyclic system and an aromatic ring. This structure imparts specific steric and electronic properties that are highly sought after in various fields. In materials science, molecules incorporating this moiety are fundamental components of liquid crystal displays (LCDs) due to their advantageous shape anisotropy and dielectric properties. In medicinal chemistry, the cyclohexyl-aryl group serves as a lipophilic handle that can enhance a drug candidate's membrane permeability and metabolic stability.

The Friedel-Crafts alkylation, a classic yet powerful carbon-carbon bond-forming reaction, provides a direct route to this structure.[1][2] Developed in 1877 by Charles Friedel and James Crafts, this electrophilic aromatic substitution (EAS) reaction remains a staple in both academic and industrial laboratories for the alkylation of aromatic rings.[3][4]

Mechanistic Deep Dive: The Friedel-Crafts Alkylation Pathway

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism.[5] A thorough understanding of this pathway is critical for troubleshooting and optimizing the reaction. The process can be dissected into three primary stages.

Stage 1: Generation of the Electrophile The reaction is initiated by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), which interacts with the alkylating agent.[6][7] For this synthesis, a suitable precursor is 1-chloro-4-propylcyclohexane. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a secondary carbocation electrophile.[8][9]

Stage 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the highly electrophilic carbocation.[10] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

Stage 3: Deprotonation and Aromaticity Restoration To restore the energetically favorable aromatic system, a weak base (typically the AlCl₄⁻ complex formed in Stage 1) abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new alkyl substituent.[12][13] This regenerates the aromatic ring, yields the final product, and liberates the Lewis acid catalyst and HCl as a byproduct.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet) to protect the reaction from atmospheric moisture. Ensure all glassware is thoroughly dried.

-

Reaction Initiation: Charge the flask with anhydrous benzene (150 mL). Begin stirring and cool the flask in an ice-water bath to 0°C.

-

Catalyst Addition: Carefully add the anhydrous aluminum chloride (23.0 g) to the stirred benzene in small portions. This process is exothermic; ensure the temperature does not rise above 10°C. The mixture will form a reddish-brown slurry.

-

Alkylating Agent Addition: Place the 1-chloro-4-propylcyclohexane (25.0 g) in the dropping funnel. Add it dropwise to the reaction mixture over a period of 45-60 minutes, maintaining the internal temperature between 0°C and 5°C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Quenching: Cool the reaction flask back down in an ice bath. Cautiously pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated HCl (~20 mL) in a large beaker. This step hydrolyzes the aluminum chloride complex and should be performed slowly with good stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Washing and Neutralization: Wash the combined organic layers sequentially with 2M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL). The bicarbonate wash neutralizes any remaining acidic components.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal and Purification: Remove the low-boiling solvents (diethyl ether and excess benzene) using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless oil. [14]

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties and Yield

| Property | Expected Value |

| Appearance | Colorless Oil |

| Molecular Weight | 202.35 g/mol |

| Boiling Point | ~280-285 °C (at atm. pressure) |

| Theoretical Yield | ~31.5 g |

| Expected % Yield | 75-85% |

Spectroscopic Analysis

While a definitive spectrum for this compound is not readily available in public databases, the expected NMR and MS data can be reliably predicted based on its structure and data from analogous compounds like cyclohexylbenzene and its derivatives. [15][16]

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅-). δ ~2.4-2.6 ppm: Multiplet, 1H (Benzylic proton, -CH-Ar). δ ~0.8-1.9 ppm: Complex multiplets, 16H (Cyclohexyl and propyl protons). |

| ¹³C NMR | δ ~148 ppm: Quaternary C (Aromatic C attached to cyclohexyl). δ ~128 ppm: Aromatic CH. δ ~126 ppm: Aromatic CH. δ ~45 ppm: Benzylic CH. δ ~25-38 ppm: Aliphatic CH₂ and CH carbons of the rings and propyl chain. δ ~14 ppm: Terminal CH₃ of the propyl group. |

| Mass Spec (EI) | m/z 202: Molecular Ion (M⁺). m/z 119: Fragment from cleavage of the propyl group. m/z 104: Tropylium-like ion from benzylic cleavage. m/z 91: Tropylium ion. |

Safety and Environmental Considerations

-

Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a certified chemical fume hood.

-

Aluminum Chloride: Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of the dust and contact with skin.

-

HCl Gas: The reaction produces significant quantities of corrosive HCl gas. The apparatus should be vented into a gas trap or fume hood scrubber.

-

Waste Disposal: Halogenated and non-halogenated organic waste streams should be segregated and disposed of according to institutional guidelines. Aqueous acidic and basic waste should be neutralized before disposal.

Conclusion

The Friedel-Crafts alkylation provides a direct and efficient pathway for the synthesis of this compound. Success in this procedure hinges on a solid understanding of the underlying electrophilic aromatic substitution mechanism and meticulous control over key experimental variables. By employing a large excess of benzene, ensuring anhydrous conditions, and carefully managing reaction temperature, researchers can effectively mitigate common side reactions such as polyalkylation and obtain the target compound in high yield and purity. The protocols and insights provided in this guide serve as a robust foundation for the practical application of this important synthetic transformation.

References

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 21, 2026, from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 21, 2026, from [Link]

-

MacMillan, D. W. C., et al. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics - ACS Publications. [Link]

-

Saskia, K. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer.ca. [Link]

- Google Patents. (n.d.). CA2651559C - Method for purifying alkyl aromatic compounds.

- Google Patents. (n.d.). EP2022771A1 - Method for purifying alkyl aromatic compounds.

-

University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Department of Chemistry. [Link]

-

University of California, Davis. (n.d.). Experiment 6: Friedel-Crafts Alkylation. Department of Chemistry. [Link]

-

LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved January 21, 2026, from [Link]

-

University of Illinois. (n.d.). Friedel-Crafts Alkylation and Acylation. Department of Chemistry. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved January 21, 2026, from [Link]

-

Clark, J. (n.d.). The alkylation of benzene - electrophilic substitution. Chemguide. [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. PubChem. [Link]

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

-

LookChem. (n.d.). Purification of Benzene. Chempedia. [Link]

-

OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

-

Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not?. [Link]

-

SpectraBase. (n.d.). Benzene, 1-ethyl-4-(4-propylcyclohexyl)-. Retrieved January 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. PubChem. [Link]

-

PubChemLite. (n.d.). Benzene, 1-ethyl-4-(4-propylcyclohexyl)-, trans-. Retrieved January 21, 2026, from [Link]

-

Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation. YouTube. [Link]

-

Chem Help ASAP. (2019, October 8). Friedel-Crafts alkylation of aromatic rings. YouTube. [Link]

-

Journal of Chemical Reviews. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. [Link]

-

Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. (2019). Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved January 21, 2026, from [Link]

-

OpenStax. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexylbenzene. PubChem. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. mt.com [mt.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. cerritos.edu [cerritos.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Cyclohexylbenzene | C12H16 | CID 13229 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Catalytic Hydrogenation of 4-Propylbiphenyl to (4-Propylcyclohexyl)benzene

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the selective catalytic hydrogenation of 4-propylbiphenyl. The focus is on the synthesis of (4-propylcyclohexyl)benzene, a molecule of interest for its potential applications as a liquid organic hydrogen carrier and as a structural motif in medicinal chemistry. This document delves into the mechanistic underpinnings, catalyst selection, reaction optimization, and analytical methodologies pertinent to this transformation.

Introduction: The Significance of Selective Biphenyl Hydrogenation

The selective hydrogenation of one aromatic ring in biphenyl systems represents a crucial transformation in organic synthesis. 4-Propylbiphenyl serves as a model substrate to explore the challenges and opportunities associated with achieving high selectivity in aromatic hydrogenation. The product, this compound, is not only a valuable chemical intermediate but also a key component in the development of liquid organic hydrogen carriers (LOHCs), which offer a safe and efficient means of hydrogen storage and transportation.[1] Biphenyls, with their high hydrogen storage density, are promising LOHCs.[1]

Catalytic hydrogenation is a cornerstone of industrial chemistry, enabling the reduction of various unsaturated functionalities.[2] The process involves the addition of hydrogen across double or triple bonds in the presence of a catalyst, typically a heterogeneous metal catalyst.[2] For aromatic systems, this reaction requires overcoming the inherent stability of the aromatic ring, necessitating the use of active catalysts and often elevated temperatures and pressures.

Mechanistic Considerations: A Stepwise Reduction

The catalytic hydrogenation of biphenyl to this compound proceeds through a stepwise mechanism on the surface of a heterogeneous catalyst. The generally accepted pathway involves the following key steps:

-

Adsorption of Reactants : Both 4-propylbiphenyl and molecular hydrogen adsorb onto the active sites of the catalyst surface.

-

Dissociation of Hydrogen : Molecular hydrogen dissociates into atomic hydrogen on the metal surface.[3]

-

Stepwise Hydrogen Addition : The atomic hydrogen then sequentially adds to one of the aromatic rings of the adsorbed 4-propylbiphenyl. This process is believed to occur in a stepwise manner, with the formation of partially hydrogenated intermediates.

-

Desorption of Product : Once one ring is fully saturated, the product, this compound, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

It is widely believed that for aromatic hydrocarbons with multiple rings, hydrogenation occurs in successive steps.[4] The rate-limiting step in the complete hydrogenation of biphenyl to bicyclohexyl is the hydrogenation of the second aromatic ring (cyclohexylbenzene to bicyclohexyl), as the initial hydrogenation of biphenyl to cyclohexylbenzene occurs at a higher rate.[5]

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is paramount to achieving high conversion and selectivity in the hydrogenation of 4-propylbiphenyl. Supported noble metal catalysts are commonly employed for this purpose due to their high activity.

Active Metals

-

Rhodium (Rh) : Rhodium is a highly active and versatile metal for the hydrogenation of aromatic compounds and can catalyze the reduction of nearly all functional groups.[6][7] Rhodium on carbon (Rh/C) and rhodium on alumina (Rh/Al2O3) have shown excellent performance in biphenyl hydrogenation.[6][7][8]

-

Ruthenium (Ru) : Ruthenium-based catalysts are also highly effective for aromatic hydrogenation and are often favored for their high activity under milder conditions.[9] Supported ruthenium catalysts, such as Ru/SiO2 and Ru/C, have demonstrated high conversion and selectivity in biphenyl hydrogenation.[8][9]

-

Palladium (Pd) : While palladium is a widely used hydrogenation catalyst, its application in the selective hydrogenation of biphenyls to the single-ring saturated product can be advantageous under specific conditions.[10]

-

Nickel (Ni) : Nickel-based catalysts, particularly supported on materials with a high specific surface area like SiO2, have been shown to be effective and cost-efficient alternatives to noble metals for the selective hydrogenation of biphenyl to cyclohexylbenzene.[11]

Catalyst Support

The support material plays a crucial role in dispersing the active metal particles, thereby increasing the number of available active sites and influencing the overall catalytic performance.[9] Key characteristics of an effective support include:

-

High Specific Surface Area (SSA) : A higher SSA provides more sites for metal deposition, leading to smaller, more dispersed metal nanoparticles and improved catalytic activity.[9][11]

-

Porosity : The pore structure of the support influences the diffusion of reactants and products to and from the active sites.

-

Metal-Support Interactions : Strong interactions between the metal and the support can enhance catalyst stability and prevent leaching of the active metal.[9]

Commonly used supports for biphenyl hydrogenation include activated carbon, silica (SiO2), and alumina (Al2O3).[1][8]

Experimental Protocol: A Practical Guide

This section outlines a detailed, step-by-step methodology for the catalytic hydrogenation of 4-propylbiphenyl.

Materials and Equipment

-

Reactant : 4-Propylbiphenyl (98% purity or higher)

-

Catalyst : 5% Rh/C or 20% Ni/SiO2

-

Solvent : Isopropanol or Cyclohexane

-

Hydrogen Source : High-purity hydrogen gas (99.999%)

-

Reactor : High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

-

Analytical Equipment : Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for reaction monitoring and product analysis.[9][12]

Reaction Setup and Procedure

-

Reactor Preparation : Ensure the autoclave reactor is clean and dry.

-

Charging the Reactor :

-

Add 4-propylbiphenyl (e.g., 10 g) and the chosen solvent (e.g., 100 mL) to the reactor.

-

Carefully add the catalyst (e.g., 0.5 g of 5% Rh/C). The catalyst loading should be optimized based on preliminary experiments.

-

-

Sealing and Purging : Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

-

Pressurization and Heating :

-

Reaction Monitoring : The reaction progress can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC-MS or HPLC.[12] This allows for the determination of the conversion of 4-propylbiphenyl and the selectivity towards this compound.

-

Reaction Quenching and Product Isolation :

-

Once the reaction is complete (as determined by analytical monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

-

Purification : The crude product can be purified by fractional distillation or column chromatography if necessary.

Reaction Parameters and Optimization

The successful synthesis of this compound with high yield and selectivity depends on the careful control of several reaction parameters.

| Parameter | Typical Range | Rationale and Impact |

| Temperature | 100 - 250 °C | Higher temperatures generally increase the reaction rate but can lead to over-hydrogenation to bicyclohexyl and other side reactions.[5] |

| Hydrogen Pressure | 1 - 5 MPa | Increased pressure enhances the concentration of hydrogen on the catalyst surface, favoring hydrogenation. However, excessively high pressures can also promote complete saturation.[11] |

| Catalyst Loading | 1 - 10 wt% | Higher catalyst loading can accelerate the reaction but adds to the cost. The optimal loading balances reaction time and cost-effectiveness. |

| Solvent | Isopropanol, Cyclohexane, Paraffinic Hydrocarbons | The choice of solvent can influence the solubility of reactants and the selectivity of the reaction.[10] |

| Stirring Speed | 500 - 1500 rpm | Adequate stirring is crucial to ensure good mass transfer of hydrogen to the catalyst surface and to maintain a uniform temperature throughout the reactor. |

Analytical Characterization

Thorough characterization of the reaction products is essential to confirm the identity and purity of the desired this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating the components of the reaction mixture and identifying them based on their mass spectra.

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, particularly for less volatile compounds.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provide detailed structural information, confirming the successful hydrogenation of one aromatic ring while leaving the other intact.

Safety Considerations

Working with high-pressure hydrogen gas requires strict adherence to safety protocols.

-

Pressure Equipment : The autoclave reactor must be rated for the intended operating pressures and temperatures.

-

Hydrogen Handling : Hydrogen is highly flammable and forms explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.

-

Catalyst Handling : Some hydrogenation catalysts, particularly those on carbon supports, can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled with care, typically under a blanket of inert gas or wetted with a solvent.

Conclusion and Future Outlook

The catalytic hydrogenation of 4-propylbiphenyl to this compound is a well-established yet continuously evolving field of study. The development of more active, selective, and robust catalysts remains a key area of research. Future advancements may lie in the use of novel catalyst supports, bimetallic catalysts, and the application of flow chemistry to enhance reaction efficiency and safety. A deeper understanding of the reaction kinetics and mechanism will continue to drive the optimization of this important industrial process.[4][14]

References

- Saeys, M., Thybaut, J. W., Reyniers, M. F., Neurock, M., & Marin, G. B. (n.d.). First Principles Based Kinetic Modeling of Industrial Catalytic Reactions: Hydrogenation of Mono Aromatic Compounds.

- MDPI. (n.d.). Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO 2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane.

- AZoM. (2016, July 11). Catalytic Hydrogenation Reaction.

- National Institutes of Health. (2025, July 9). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use.

- ACS Publications. (n.d.). Kinetics of Catalytic Liquid Phase Hydrogenation. I. The Hydrogenation of Aromatic Nitrocompounds over Colloidal Rhodium and Palladium. Journal of the American Chemical Society.

- Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. (n.d.).

- ResearchGate. (2025, August 6). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst.

- ResearchGate. (2025, August 6). Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase.

- ResearchGate. (2025, August 7). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent.

- Departamento de Ingeniería Química. (2009). Enhancement of biphenyl hydrogenation over gold catalysts supported on Fe-, Ce- and Ti-modified mesoporous silica (HMS). Journal of Catalysis, 267, 30-39.

- ResearchGate. (n.d.). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Based on Transition Metal Sulfides.

- MDPI. (2024, October 17). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene.

- Google Patents. (n.d.). US3387048A - Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof.

- MDPI. (2022, December 5). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.

- ResearchGate. (2022, December 1). (PDF) Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.

- cyclohexylbenzene. (n.d.). Organic Syntheses Procedure.

- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1).

- OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry.

- ChemNet. (n.d.). This compound.

- Google Patents. (n.d.). US8921604B2 - Process for producing cyclohexylbenzene.

- MDPI. (2022, April 29). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction.

- Organic Chemistry Portal. (2007, June 25). Preparation of Benzene Derivatives.

- National Institutes of Health. (n.d.). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation.

- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.80944-44-1. (n.d.).

- MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.

- Google Patents. (n.d.). CN103848710A - Method used for synthesizing phenylcyclohexane.

- ECHEMI. (n.d.). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | 80944-44-1, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene Formula.

- Royal Society of Chemistry. (n.d.). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry.

- Sigma-Aldrich. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene.

- ResearchGate. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.

- National Institutes of Health. (2025, October 29). A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization.

- ResearchGate. (n.d.). Selective hydrogenation of biphenyl to cyclohexylbenzene over Cu based catalysts.

- laspHub. (2025, April 20). In Situ Selective Site-Blocking Dictates Benzene Partial Hydrogenation to Cyclohexene on Zn-Promoted Ru-Based Catalysts.

Sources

- 1. d-nb.info [d-nb.info]

- 2. azom.com [azom.com]

- 3. lasphub.com [lasphub.com]

- 4. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Support Specific Surface Area and Preparation Method on the Performance of Ru/SiO2 Catalysts for Biphenyl Hydrogenation to Bicyclohexane [openchemicalengineeringjournal.com]

- 10. US3387048A - Process for the selective hydrogenation of biphenyl and dipyridyl and derivatives thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

The Spectroscopic Signature of (4-Propylcyclohexyl)benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The molecular structure of (4-Propylcyclohexyl)benzene combines an aliphatic cyclic system with an aromatic ring. This unique combination gives rise to distinct signals in its various spectra, allowing for the unambiguous identification of its constituent parts.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key information about the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct regions for the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexyl and propyl groups.

Expected Chemical Shifts and Multiplicities:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet | The protons on the benzene ring will appear as a complex multiplet due to coupling with each other. |

| Cyclohexyl (CH attached to Benzene) | ~2.5 | Multiplet | This proton is benzylic and will be deshielded compared to other cyclohexyl protons. |

| Cyclohexyl (CH₂) | ~1.2-1.9 | Multiplet | The methylene protons of the cyclohexane ring will appear as a broad, overlapping multiplet. |

| Propyl (CH₂) | ~1.2-1.4 | Multiplet | The methylene protons of the propyl group will overlap with the cyclohexyl signals. |

| Propyl (CH₃) | ~0.9 | Triplet | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. |

Causality in Chemical Shifts: The aromatic protons resonate downfield (higher ppm) due to the deshielding effect of the ring current in the benzene ring[1]. The benzylic proton on the cyclohexane ring is also shifted downfield due to the electron-withdrawing effect of the adjacent aromatic ring. The aliphatic protons of the cyclohexane and propyl groups are in a more shielded environment and thus appear upfield (lower ppm)[2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-ipso, attached to cyclohexyl) | ~147 |

| Aromatic (CH) | ~126-128 |

| Cyclohexyl (CH attached to Benzene) | ~44 |

| Cyclohexyl (CH₂) | ~26-35 |

| Propyl (CH₂) | ~20-40 |

| Propyl (CH₃) | ~14 |

Expert Insights: The chemical shifts of the aromatic carbons can be predicted based on the substituent effects. The ipso-carbon (the one attached to the cyclohexyl ring) will be the most downfield of the aromatic carbons. The chemical shifts of the cyclohexyl and propyl carbons are in the typical aliphatic range[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected Characteristic Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-H Bending (out-of-plane) | 690-900 | Strong |

Interpretation: The presence of a benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong absorptions in the 2850-2960 cm⁻¹ range are indicative of the aliphatic C-H bonds in the cyclohexyl and propyl groups. The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₂₂), which is 202.34 g/mol .

-

Key Fragments:

-

Loss of Propyl Group: A significant fragment would likely result from the cleavage of the bond between the cyclohexane ring and the propyl group, leading to a fragment ion with m/z corresponding to the cyclohexylbenzene cation.

-

Loss of Cyclohexyl Group: Cleavage of the bond between the benzene ring and the cyclohexane ring would result in a fragment ion corresponding to the propylbenzene cation.

-

Benzylic Cleavage: Fragmentation at the benzylic position is common for alkylbenzenes, leading to the formation of a stable tropylium ion (m/z 91) or a substituted tropylium ion[1].

-

Fragments from the Propyl Chain: Fragmentation of the propyl chain can lead to the loss of methyl (CH₃) or ethyl (C₂H₅) radicals.

-

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Methodologies

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed. These represent standard practices in the field and should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will show a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As this compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library spectra.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, distinguishing between the aromatic and aliphatic regions of the molecule. IR spectroscopy identifies the characteristic functional groups, namely the aromatic ring and the aliphatic chains. Mass spectrometry provides the molecular weight and a predictable fragmentation pattern that further corroborates the structure. This detailed spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Doc Brown's Chemistry. [Link]

-

JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. [Link]

Sources

Phase transition behavior of (4-Propylcyclohexyl)benzene derivatives

An In-depth Technical Guide to the Phase Transition Behavior of (4-Propylcyclohexyl)benzene Derivatives

Introduction: The Significance of Anisotropy in Ordered Fluids

Liquid crystals represent a unique state of matter, exhibiting a fascinating duality of properties: the fluidity characteristic of liquids and the long-range orientational order reminiscent of crystalline solids.[1][2] This intermediate state, or mesophase, arises in specific organic molecules, typically those with an elongated, rod-like (calamitic) or disk-like (discotic) shape.[1][3] this compound derivatives are archetypal examples of calamitic liquid crystals, forming the structural basis for many materials used in advanced display technologies and other electro-optic applications.[4]

The defining characteristic of these molecules is their structural anisotropy. They are typically composed of a rigid core, which dictates the overall shape, and flexible terminal chains.[5][6] The this compound moiety serves as a robust and widely studied rigid core. The interplay between the rigid core's tendency to align and the thermal energy promoting random motion gives rise to various mesophases, such as the nematic and smectic phases, each with distinct degrees of orientational and positional order.[6][7] Understanding the transition between these phases—and from the crystalline solid to the isotropic liquid—is paramount for designing materials with specific, predictable, and technologically valuable properties.

This guide provides a detailed examination of the principles governing the phase transition behavior of this compound derivatives. We will explore the causal relationships between molecular architecture and mesomorphic properties, detail the essential experimental protocols for characterization, and present a framework for interpreting the observed phenomena, providing researchers and materials scientists with a comprehensive resource for this important class of compounds.

Section 1: Molecular Architecture and its Influence on Mesomorphism

The phase behavior of a this compound derivative is not determined by the core alone but is a synergistic outcome of its constituent parts: the rigid core, the flexible terminal chains, and any linking groups or lateral substituents.

-

The Rigid Core: The trans-4-propylcyclohexyl group connected to a benzene ring forms a semi-rigid, elongated core. The trans conformation of the cyclohexane is critical; the cis isomer disrupts the linear shape necessary for mesophase formation. This core provides the necessary shape anisotropy for molecules to align preferentially along a common direction, known as the director.[4] The aspect ratio of this core is a primary factor in stabilizing the liquid crystalline state.[5]

-

Terminal Groups: The nature of the substituent at the para-position of the benzene ring has a profound impact on the transition temperatures and the type of mesophase observed. These groups can be broadly categorized:

-

Alkyl/Alkoxy Chains: The length of a terminal alkyl or alkoxy chain significantly influences the melting point and the clearing point (the temperature of the transition to the isotropic liquid). Longer chains tend to increase intermolecular attractive forces and promote smectic phases, which possess a layered structure, due to nano-segregation between the rigid cores and the flexible chains.[5]

-

Polar Groups: Terminal groups such as cyano (-CN), nitro (-NO₂), or fluoro (-F) introduce strong dipole moments. These dipoles can lead to strong antiparallel correlations between molecules, significantly affecting the dielectric anisotropy and enhancing the stability of the nematic phase.[8][9] The position and number of fluorine substituents, for instance, can fine-tune phase transition temperatures and even determine whether a material crystallizes or forms a glass upon cooling.[9]

-

-

Lateral Substituents: Adding substituents to the side of the molecular core (lateral substitution) generally disrupts the molecular packing. This steric hindrance typically lowers the melting point and can decrease the stability of the mesophases, often reducing the clearing temperature.[10] However, this strategy can be intentionally employed to create liquid crystals that operate at lower temperatures.

The logical relationship between molecular structure and the resulting mesophase is a cornerstone of liquid crystal design.

Caption: Causality from molecular structure to phase behavior.

Section 2: Experimental Characterization of Phase Transitions

The identification and thermodynamic characterization of liquid crystal phases rely on a combination of complementary analytical techniques. The workflow is designed to be a self-validating system where observations from one method corroborate the findings of another.

Caption: A typical workflow for characterizing liquid crystals.

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for detecting the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions.[11] As a sample is heated or cooled at a constant rate, any first-order phase transition (e.g., crystal to nematic, nematic to isotropic) will appear as a peak in the heat flow curve. The peak's onset temperature is taken as the transition temperature (T), and the area under the peak is proportional to the latent heat of the transition.[11]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into an aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any previous thermal history.

-

First Cooling Scan: Cool the sample at the same rate (e.g., 10 °C/min) to a temperature below its crystallization point. Supercooling effects are often observed.

-

Second Heating Scan: Heat the sample again at the same rate. The data from this second heating scan is typically used for analysis, as it reflects the behavior of a sample with a consistent crystalline structure.

-

-

Data Analysis:

-

Identify the peaks in the DSC thermogram.

-

Determine the onset temperature for each peak, which corresponds to the transition temperature.

-

Integrate the area of each peak to calculate the enthalpy of transition (ΔH). It is important to note that distinguishing true latent heats from pretransitional fluctuations can be challenging with DSC alone.[11]

-

Polarized Optical Microscopy (POM)

While DSC identifies the temperature of a transition, POM allows for the direct visual identification of the mesophase type. Each liquid crystal phase exhibits a characteristic optical texture when viewed between crossed polarizers.[12]

-

Nematic Phase: Often shows a "schlieren" texture with dark brushes or a "threaded" texture. Upon cooling from the isotropic liquid, birefringent droplets appear and coalesce.[6]

-

Smectic A Phase: Typically displays a "focal conic fan" texture.

-

Smectic B Phase: May show a mosaic texture with strongly birefringent regions.[12]

By placing the sample on a temperature-controlled hot stage, one can observe these textural changes in real-time as the sample is heated or cooled through the transition temperatures identified by DSC.

Section 3: Structure-Property Relationships in Action

The theoretical links between molecular structure and phase behavior are borne out by extensive experimental data. By systematically modifying the terminal group on the this compound core, clear trends emerge.

| Derivative Structure (Terminal Group R) | Cr → N/Sm Transition (°C) | N/Sm → I Transition (°C) | Mesophase Type(s) | Reference |

| -C₃H₇ (Propyl) | 30.0 | 79.5 | Nematic | [13] |

| -OC₂H₅ (Ethoxy) | 35.0 | 81.0 | Nematic | [] |

| -F, -OC₂H₅ (Difluoro-ethoxy) | Varies | Varies | Nematic | [15] |

| -CN (Cyano) | ~54 | ~80 | Nematic | (Typical values) |

| -Benzoate esters | Complex behavior | Often >100 | Nematic, Smectic C | [16] |

Note: Transition temperatures are highly sensitive to purity and experimental conditions. The values presented are illustrative examples drawn from literature and databases.

From this data, several key insights can be drawn:

-

Core Dominance: All listed derivatives exhibit liquid crystalline behavior, underscoring the efficacy of the this compound core in promoting mesomorphism.

-

Influence of Terminal Group: The clearing point (N/Sm → I) is a measure of mesophase thermal stability. Different terminal groups like propyl and ethoxy yield similar stability, while more complex structures like esters can significantly increase it.[16]

-

Fluorination Effects: The introduction of fluorine atoms can alter transition temperatures and other physical properties due to their high electronegativity and the strong C-F bond.[9][12] This is a common strategy for tuning materials for specific applications.

Section 4: Conclusion and Future Outlook

The phase transition behavior of this compound derivatives is a well-defined yet rich field of study, governed by the fundamental principles of molecular self-assembly. The relationship between the molecular architecture—the rigid core, terminal chains, and polar substituents—and the resulting mesophase properties is highly predictable, making these compounds ideal for both fundamental research and industrial application. The experimental workflow, combining DSC for thermodynamic data and POM for phase identification, provides a robust and self-validating system for characterization.

For professionals in drug development, the principles governing the phase behavior of these small molecules can offer insights into the self-assembly and phase separation of more complex amphiphilic drug molecules or excipients. The controlled ordering and response to stimuli inherent in liquid crystals are also being explored for novel drug delivery systems and biosensors.[9] For materials scientists, the continued exploration of novel derivatives, particularly those involving fluorination or chiral centers, promises to yield materials with enhanced dielectric and optical properties, pushing the boundaries of display technology and photonics.

References

- Core-Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (2025). Chem Asian J, 20(8).

- The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. (2025). PMC.

- Liquid Crystal M

- Calamitic and discotic liquid crystalline phases for mesogens with triangular cores. (n.d.).

- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). MDPI.

- Synthesis and mesomorphic properties of four-ring liquid crystals containing cyclohexyl, phenyl and pyridyl units. (2002). Liquid Crystals.

- THERMAL INVESTIGATIONS OF PHASE TRANSITIONS IN THERMOTROPIC LIQUID CRYSTALS. (2022).

- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv

- Phase transitions in liquid crystals. (n.d.). Stanford University.

- Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. (n.d.). Beilstein Journals.

- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). PMC.

- An Anomaly in Phase Transition: Liquid Crystals. (n.d.). Berkeley Scientific Journal.

- Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. (n.d.). PubChem.

- Effect of the lateral substituent on the mesomorphic behavior of side-chain liquid-crystalline polymers containing a Schiff base ester. (n.d.).

- 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. (n.d.). PubChem.

- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene. (n.d.). BOC Sciences.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 3. Calamitic and discotic liquid crystalline phases for mesogens with triangular cores - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 8. longdom.org [longdom.org]

- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

- 13. 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | C24H38 | CID 589731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sci-Hub. Synthesis and mesomorphic properties of four-ring liquid crystals containing cyclohexyl, phenyl and pyridyl units / Liquid Crystals, 2002 [sci-hub.st]

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Propylcyclohexyl)benzene Isomers

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of the geometric isomers of (4-Propylcyclohexyl)benzene. While specific experimental data for the parent compound is not extensively available in public literature, this document synthesizes information from closely related derivatives and fundamental principles of stereochemistry to offer researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of these isomers. The guide delves into the structural nuances of the cis and trans forms, their resulting differences in physical properties, and the spectroscopic signatures that enable their differentiation. Furthermore, detailed experimental protocols for the synthesis, separation, and characterization of these and similar 1,4-disubstituted cyclohexylbenzene derivatives are presented, providing a practical resource for laboratory applications.

Introduction: The Significance of Geometric Isomerism in 1,4-Disubstituted Cyclohexylbenzenes

The this compound molecule, comprising a propyl-substituted cyclohexane ring attached to a benzene ring at the 1 and 4 positions, can exist as two distinct geometric isomers: cis and trans. This isomerism arises from the relative spatial orientation of the propyl and phenyl groups with respect to the plane of the cyclohexane ring.

-

In the trans isomer, the substituents are on opposite sides of the ring, allowing both bulky groups to occupy the more stable equatorial positions in the chair conformation.

-

In the cis isomer, the substituents are on the same side of the ring, forcing one group into an axial position and the other into an equatorial position in the chair conformation.

This seemingly subtle structural difference has profound implications for the molecule's physical and chemical properties. The stability, packing efficiency in the solid state, and interactions with other molecules are all influenced by the isomeric form. In drug development, for instance, one isomer may exhibit significantly higher therapeutic activity or a more favorable toxicity profile than the other. Similarly, in materials science, the liquid crystalline properties of related compounds are highly dependent on the geometry of the molecule. A thorough understanding of the distinct properties of each isomer is therefore critical for their application in various scientific and industrial fields.

Conformational Analysis: The Structural Basis for Property Differences

The chair conformation is the most stable arrangement for a cyclohexane ring. In 1,4-disubstituted cyclohexanes, the substituents can be in either axial or equatorial positions.

The trans isomer predominantly exists in a di-equatorial conformation, which minimizes steric strain. The cis isomer, on the other hand, is a dynamic equilibrium of two chair conformations, each with one axial and one equatorial substituent. The bulkier of the two substituents will preferentially occupy the equatorial position to a greater extent.

Caption: Conformational isomers of cis- and trans-(4-Propylcyclohexyl)benzene.

Comparative Physical Properties

| Property | trans-1-Ethoxy-4-(4-propylcyclohexyl)benzene | trans-1-Methoxy-4-(4-propylcyclohexyl)benzene | trans-1-Butoxy-4-(4-propylcyclohexyl)benzene |

| Molecular Formula | C₁₇H₂₆O | C₁₆H₂₄O | C₁₉H₃₀O |

| Molecular Weight | 246.39 g/mol [1] | 232.36 g/mol | 274.44 g/mol [2] |

| Melting Point | 42 °C[3] | 31 °C | Not available |

| Boiling Point | 345.3 °C at 760 mmHg[1] | Not available | 375.7 °C (Predicted)[2] |

| Density | 0.928 g/cm³[1] | Not available | 0.920 g/cm³ (Predicted)[2] |

| Refractive Index | 1.495[1] | Not available | Not available |

Chemical Properties and Reactivity

The chemical reactivity of both isomers is primarily dictated by the benzene ring and the propyl group.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The cyclohexyl group is an activating, ortho-, para-directing group, although its bulkiness can sterically hinder the ortho positions.

-

Oxidation: The propyl group can be oxidized at the benzylic position under strong oxidizing conditions. The cyclohexane ring is generally resistant to oxidation under mild conditions.

-

Isomerization: Under certain catalytic conditions, such as in the presence of strong acids or hydrogenation catalysts at high temperatures, interconversion between the cis and trans isomers may be possible, typically favoring the thermodynamically more stable trans isomer.

Experimental Methodologies: Synthesis, Separation, and Characterization

Synthesis

A common synthetic route to 4-alkylcyclohexylbenzenes involves a Friedel-Crafts acylation of benzene with a cyclohexyl-containing acyl chloride, followed by a reduction of the resulting ketone.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, slowly add propionyl chloride. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-phenyl-1-propanone.

-

Grignard Reaction: Prepare cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium turnings in dry diethyl ether. To this Grignard reagent, add a solution of 1-phenyl-1-propanone in dry diethyl ether at 0 °C. Stir the reaction mixture at room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.

-